molecular formula C4H8O2 B019299 (S)-(+)-3-Hydroxytetrahydrofuran CAS No. 86087-23-2

(S)-(+)-3-Hydroxytetrahydrofuran

Cat. No. B019299
CAS RN: 86087-23-2
M. Wt: 88.11 g/mol
InChI Key: XDPCNPCKDGQBAN-BYPYZUCNSA-N
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Description

Introduction to (S)-(+)-3-Hydroxytetrahydrofuran (S)-(+)-3-Hydroxytetrahydrofuran is a compound of interest in organic chemistry due to its utility in asymmetric synthesis and as a building block for complex molecular structures.

Synthesis Analysis

  • Boerner et al. (1993) discussed the preparation of 3-(Mesyloxy)-4-hydroxytetrahydrofurans from L-ascorbic acid and D-isoascorbic acid, which were transformed into enantiomerically pure cis- and trans-3-(diphenylphosphino)-4-hydroxytetrahydrofurans (Boerner et al., 1993).
  • Yuasa and Tsuruta (1997) synthesized optically active 4-hydroxytetrahydrofuran-2-one and 3-hydroxytetrahydrofuran from optically active ethyl 4-chloro-3-hydroxybutanoate and 4-chloro-1,3-butanediol, respectively (Yuasa & Tsuruta, 1997).

Molecular Structure Analysis

  • The synthesis and characterization of various derivatives of hydroxytetrahydrofuran offer insights into its molecular structure. These studies involve transformations leading to various functionalized tetrahydrofuran derivatives.

Chemical Reactions and Properties

  • Tandon et al. (1994) described the reaction of S-(+)-3-Hydroxytetrahydrofuran with phenylglyoxallyl chloride to form S-(+)-3-tetrahydrofuranyl benzoyformate, a step towards asymmetric synthesis of S-(+)-atrolactic acid (Tandon, Agarwal, & Leusen, 1994).
  • Other studies explore the transformation of hydroxytetrahydrofuran into various other compounds, illustrating its reactivity and chemical versatility.

Physical Properties Analysis

  • Research on derivatives of 3-hydroxytetrahydrofuran, like polytetrahydrofuran, sheds light on its physical properties, such as molecular mass distribution and thermal properties (Yuan Yingrui, 2012).

Scientific Research Applications

  • Synthesis Studies : It's used in the syntheses of its enantiomers for studying oxidative stress effects on biological systems (Yuasa & Tsuruta, 1997).

  • Asymmetric Synthesis : Applied in the asymmetric synthesis of S-(+)-atrolactic acid (Tandon, Agarwal, & Leusen, 1994).

  • Peptidomimetics Development : Potential use in accessing new peptidomimetics (Defant et al., 2011).

  • Carbocation Generation : Useful for generating stable carbocations in substrates (Chirskaya et al., 2006).

  • Insect Antifeedants : Shows potential as insect antifeedants in certain chemical structures (Gebbinck et al., 1999).

  • Chiral Building Blocks : Serves as a chiral building block in various scientific research applications (Boerner et al., 1993).

  • Supramolecular Complexes : Forms supramolecular complexes with metal cations, including calcium cations (Sasaki et al., 1994).

  • Elastic Electron Scattering Studies : Used in studies of elastic electron scattering (Milosavljević et al., 2008).

  • Environmentally Friendly Synthesis : Involved in new environmentally friendly approaches to synthesis (Tomczyk et al., 2012).

  • Odour Research : Useful in odor research due to the distinct differences in feature and intensity of its stereoisomers (Zhang et al., 2014).

  • Hydrogenolysis Studies : Utilized in hydrogenolysis studies over specific catalysts (Chen et al., 2012).

  • Tautomerism and Vapor-Phase Transformations : Studied for its tautomerism and vapor-phase transformations (Лебедев et al., 2013).

  • Preparation and Structure Analysis : Its preparation, structure, and derivatives are studied (Sweet & Brown, 1966).

  • Impact on MALDI TOF MS Analysis : Examines its impact on MALDI TOF MS analysis of amino compounds (Lou et al., 2014).

  • Improved Synthesis Process : An improved process for its preparation is environmentally benign and cost-effective (Chakraborty et al., 2022).

  • Electron Scattering Experimental Studies : Its electron scattering properties are studied using experimental and theoretical methods (Vizcaino et al., 2008).

  • Enantioselective Approach Development : Enantioselective methods for preparing marine epoxylipids have been developed (Kang et al., 2009).

  • Cyclic Ether Formation Enhancement : Its role in cyclic ether formation from polyalcohol compounds in high temperature liquid water is enhanced by high pressure carbon dioxide (Yamaguchi et al., 2009).

Safety And Hazards

Identify any safety concerns or hazards associated with “(S)-(+)-3-Hydroxytetrahydrofuran”. This could include its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

Discuss potential future research directions or applications for “(S)-(+)-3-Hydroxytetrahydrofuran”. This could include new ways it could be synthesized, novel uses for it, or areas where further research is needed.


Remember to cite all sources of information appropriately. It’s also important to critically evaluate the reliability and validity of your sources. I hope this helps, and best of luck with your research!


properties

IUPAC Name

(3S)-oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDPCNPCKDGQBAN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50893863
Record name (S)-(+)-3-Hydroxytetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-3-Hydroxytetrahydrofuran

CAS RN

86087-23-2
Record name (+)-3-Hydroxytetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86087-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(+)-3-Hydroxytetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50893863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxytetrahydrofuran, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E76E9MC2H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
A Giardini, D Catone, S Stranges, M Satta… - …, 2005 - Wiley Online Library
Circular dichroism in the angular distribution of valence photoelectrons emitted from randomly oriented 3‐hydroxytetrahydrofuran enantiomers (Th S and Th R ) has been observed in …
VK Tandon, AM Van Leusen… - The Journal of Organic …, 1983 - ACS Publications
Conclusions We have demonstrated the facile reaction of nitro-and nitrosoalkanes with iodotrimethylsilane, where the reaction is initiated by the formation of a strong bond between …
Number of citations: 55 pubs.acs.org
Y Yuasa, H Tsuruta - Liebigs Annalen, 1997 - Wiley Online Library
Optically active 4‐hydroxytetrahydrofuran‐2‐one (3) has been synthesized in good yield from optically active ethyl 4‐chloro‐3‐hydroxybutanoate (2) by refluxing with dilute hydrochloric …
A Chakraborty, AS Krishna, G Sheelu… - Organic & …, 2022 - pubs.rsc.org
An environmentally benign, cost-effective and scalable process for the preparation of both the enantiomers of 3-hydroxytetrahydrofuran has been developed. pH-Controlled ring …
Number of citations: 2 pubs.rsc.org
VK Tandon - Tetrahedron Letters, 2001 - Elsevier
Diethyl zinc catalyzed diastereoselective addition of ketenes to (S)-(+)-3-hydroxytetrahydrofuran - ScienceDirect Skip to main contentSkip to article Elsevier logo Journals & Books Search …
Number of citations: 12 www.sciencedirect.com
VK Tandon, AM van Leusen - Indian journal of chemistry section b …, 1994 - research.rug.nl
S-(+)-3-Hydroxytetrahydrofuran (1) on reaction with phenylglyoxallyl chloride (2) forms S-(+)-3-tetrahydrofuranyl benzoyformate (3) in 88% yield. Further reaction of the alpha-ketoester …
Number of citations: 3 research.rug.nl
DP Pienaar, RK Mitra, TI van Deventer, AL Botes - Tetrahedron Letters, 2008 - Elsevier
Novel epoxide hydrolases in Yarrowia lipolytica have been shown to hydrolyse a variety of functionalised epoxides with good to excellent stereoselectivity and at high volumetric …
Number of citations: 14 www.sciencedirect.com
SK Gadakh, RS Reddy, A Sudalai - Tetrahedron: Asymmetry, 2012 - Elsevier
A short and efficient enantioselective synthesis of the HIV protease inhibitor amprenavir 1 (99% ee) as well as a formal synthesis of saquinavir 3 have been achieved in high …
Number of citations: 28 www.sciencedirect.com
Y Luo, H Ma, Y Sun, P Che, X Nie… - The Journal of Physical …, 2018 - ACS Publications
Experimental measurement for the binding energy of hydrogen-bonds (HBs) has long been an attractive and challenging topic in chemistry and biochemistry. In the present study, the …
Number of citations: 11 pubs.acs.org
HJ Rosenberg, AM Riley, RD Marwood, V Correa… - Carbohydrate …, 2001 - Elsevier
The synthesis of a series of tetrahydrofuranyl α- and β-xylopyranoside trisphosphates, designed by excision of three motifs of adenophostin A is reported. The synthetic route features …
Number of citations: 27 www.sciencedirect.com

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